Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Overview
Description
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate (MDP) is an organic compound with an aromatic ring structure and a pyrazole ring. It is a white, crystalline solid that is soluble in water and various organic solvents. MDP has a variety of applications in the field of scientific research due to its unique properties.
Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
2. Antiviral Activity
- A new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles has been synthesized and evaluated for its in vitro antiviral activity and cytotoxicity against herpes simplex virus type-1 grown on Vero African green monkey kidney cells .
- The synthesis was achieved through Claisen-Schmidt condensation reaction of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives .
- Some of the synthesized compounds exhibited strong antiviral activity with IC50 (0.02, 0.04, 0.03, 0.03), respectively, compared to the used reference drug .
3. Agrochemistry
- Pyrazoles have applications in agrochemistry .
- They are used in the synthesis of various agrochemicals due to their bioactive properties .
4. Coordination Chemistry and Organometallic Chemistry
- Pyrazoles are used in coordination chemistry and organometallic chemistry .
- They are often used as ligands in the synthesis of complex compounds .
5. Antimicrobial Activity
- New compounds containing pyrazole and oxadiazoles show high antibacterial and antifungal activity against various bacteria and fungi .
- These compounds have potential for further development in the field of antimicrobial drugs .
6. Herbicide Intermediate
properties
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
CAS RN |
70375-79-0 | |
Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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